2-Methoxy-5-(piperidin-1-ylcarbonothioyl)phenyl 4-chlorobenzoate
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Overview
Description
2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-chlorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a methoxy group, and a chlorobenzoate moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(piperidine-1-carbothioyl)phenyl 4-chlorobenzoate typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-5-nitrophenol with piperidine-1-carbothioyl chloride under basic conditions to form the intermediate 2-methoxy-5-(piperidine-1-carbothioyl)phenol. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The chlorine atom in the chlorobenzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(piperidine-1-carbothioyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The methoxy and chlorobenzoate groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 3,4,5-trimethoxybenzoate
- 2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-methoxybenzoate
Uniqueness
2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-chlorobenzoate is unique due to the presence of the chlorobenzoate moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications .
Properties
Molecular Formula |
C20H20ClNO3S |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
[2-methoxy-5-(piperidine-1-carbothioyl)phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C20H20ClNO3S/c1-24-17-10-7-15(19(26)22-11-3-2-4-12-22)13-18(17)25-20(23)14-5-8-16(21)9-6-14/h5-10,13H,2-4,11-12H2,1H3 |
InChI Key |
CTGFAFMNPSAKTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCCCC2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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